molecular formula C12H15NO3 B1520563 Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 618446-42-7

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No. B1520563
M. Wt: 221.25 g/mol
InChI Key: BUUQZVRTLWYKDL-UHFFFAOYSA-N
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Description

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, also known as benzyl 3-azetidinylcarbamate, is a chemical compound. It has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol .


Synthesis Analysis

The synthesis of azetidines, including Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, has been a topic of interest in organic synthesis . A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate is represented by the formula C12H15NO3 .


Chemical Reactions Analysis

Azetidines, including Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, are four-membered nitrogen-containing heterocycles. The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate has a molecular weight of 221.25 . It is recommended to be stored in a sealed and dry place at 2-8°C . The boiling point is not explicitly mentioned in the search results.

Scientific Research Applications

Practical Process for Azetidine-3-carboxylic Acid Synthesis

A study by Miller et al. (2003) describes a practical synthesis method for azetidine-3-carboxylic acid starting from diethylbis(hydroxymethyl)malonate. The process includes azetidine ring formation via cyclization and achieves a high yield, highlighting the utility of azetidine derivatives in synthesizing complex molecules (Ross A. Miller et al., 2003).

Development of Siponimod (BAF312)

Pan et al. (2013) reported the discovery of Siponimod, a potent and selective S1P receptor modulator, through de novo design and structure-activity relationship studies involving alkoxyimino derivatives, including azetidine-3-carboxylic acid derivatives. This research underscores the role of such compounds in the development of therapeutic agents (Shifeng Pan et al., 2013).

Synthesis of Novel Iminosugars from D-Glucose

Research by Lawande et al. (2015) describes the synthesis of azetidine iminosugars from d-glucose, showcasing the application of azetidine derivatives in creating bioactive molecules with potential glycosidase inhibitory activity. This illustrates the compound's role in medicinal chemistry and drug development (Pravin P. Lawande et al., 2015).

Use as Building Blocks for Trifluoromethyl-Containing Compounds

A study by Dao Thi et al. (2018) utilized 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones as precursors for the preparation of various trifluoromethyl-containing compounds, demonstrating the versatility of azetidine derivatives in synthetic organic chemistry (Hang Dao Thi et al., 2018).

Safety And Hazards

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), acute toxicity (Category 4, Inhalation), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-8-11-6-13(7-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUQZVRTLWYKDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661198
Record name Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate

CAS RN

618446-42-7
Record name Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of azetidine-1,3-dicarboxylic acid monobenzyl ester (6.4 g) in THF (200 mL) was added BH3.THF (6 eq, 163 mL, 1M solution) dropwise via an addition funnel at −40 C under an N2 atmosphere. The solution was warmed to RT and stirred overnight. To the reaction, 5N NaOH (50 mL) was added and then concentrated under vacuum. The resulting aqueous solution was extracted with Et2O (3×100 mL). The organic layer was dried over Na2SO4 and evaporated to give the title compound which was used without further purification.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
163 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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